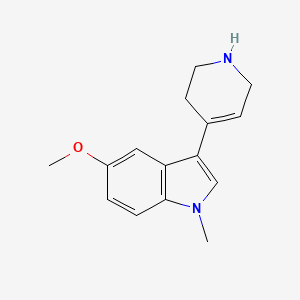

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |

InChI |

InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3 |

InChI Key |

VRCTUNMZXAFYJW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Intermediate

- The starting point is often 5-methoxyindole or a suitably protected derivative.

- The 3-position of the indole is functionalized by nucleophilic substitution or cross-coupling with a 1,2,3,6-tetrahydropyridin-4-yl precursor.

- A common approach involves the reaction of 5-methoxyindole with a halogenated tetrahydropyridine derivative under basic or catalytic conditions to form the C-C bond at the 3-position.

N-Methylation of the Tetrahydropyridine Ring

- The nitrogen atom on the tetrahydropyridine ring is methylated using alkyl halides such as methyl iodide or methyl bromide.

- This step is typically performed in the presence of a base like triethylamine or sodium carbonate to neutralize the generated acid.

- Reaction conditions involve heating (e.g., 70–80 °C) for a defined period (30 minutes to several hours) to ensure complete methylation.

Purification and Salt Formation

- The crude product is extracted using organic solvents such as methylene chloride.

- Acid-base extraction is employed to separate the free base from impurities.

- The free base can be converted into its hydrochloride or fumarate salt by treatment with gaseous hydrogen chloride or fumaric acid in alcoholic solvents (ethanol, isopropanol).

- Crystallization from appropriate solvents (ethanol, isopropanol) yields the purified salt form with defined melting points.

Representative Experimental Procedure (Adapted from Patent US4278677A)

| Step | Reagents & Conditions | Description |

|---|---|---|

| Step A | 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole precursor | Prepared by coupling 5-methoxyindole with tetrahydropyridinyl halide |

| Step B | Triethylamine, hexamethylphosphotriamide, propyl iodide, 80 °C, 1 hour | N-alkylation of tetrahydropyridine nitrogen (methylation analogous) |

| Extraction | Methylene chloride, aqueous HCl, sodium carbonate | Separation of free base and acid salts |

| Salt formation | Gaseous HCl in isopropanol or ethanol, cooling, filtration | Formation of hydrochloride salt, crystallization |

- The methylation step is analogous to the propylation described, substituting propyl iodide with methyl iodide.

- The reaction mixture is heated to 80 °C for 30–60 minutes, followed by workup involving aqueous acid-base extraction.

- The hydrochloride salt is isolated by acidification and crystallization, yielding a solid with characteristic melting points (typically 225–260 °C depending on salt form and purity).

Analytical and Purity Data

| Parameter | Value |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| Purity (commercial samples) | ≥ 97% (by supplier analysis) |

| Physical Form | Solid, often as hydrochloride salt |

| Melting Point (hydrochloride salt) | ~225–260 °C (varies with crystallization conditions) |

Notes on Reaction Optimization and Variations

- The choice of solvent (ethanol, isopropanol, DMF) and base (triethylamine, sodium carbonate) can influence yield and purity.

- Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions.

- Salt formation improves compound stability and handling.

- Alternative alkyl halides can be used to prepare analogs with different N-substituents on the tetrahydropyridine ring.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indole functionalization | 5-methoxyindole + tetrahydropyridinyl halide, base | 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

| 2 | N-Methylation | Methyl iodide, triethylamine, 70–80 °C | 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

| 3 | Purification | Extraction, acid-base workup | Free base isolated |

| 4 | Salt formation | Gaseous HCl in alcohol, crystallization | Hydrochloride salt of target compound |

Chemical Reactions Analysis

Hydrogenation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine ring undergoes catalytic hydrogenation to yield a saturated piperidine derivative. This reaction is pivotal for modulating receptor binding affinity and selectivity in drug discovery.

-

Conditions : Hydrogen gas (40–60 psi) with palladium on carbon (Pd/C) or platinum oxide in ethanol at ambient temperature to 40°C for 16h–3 days .

-

Outcome : Reduction of the C=C bond to form 3-(piperidin-4-yl)-5-methoxy-1-methyl-1H-indole.

| Reaction | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C or PtO₂ | H₂ (40–60 psi), ethanol, 25–40°C | Piperidine derivative |

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitution, particularly at the 4-, 6-, or 7-positions, due to the activating effect of the methoxy group.

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.

-

Sulfonation : Fuming H₂SO₄ at 80°C yields sulfonic acid derivatives.

| Reaction | Reagents | Conditions | Position | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 4-, 6-, or 7- | |

| Sulfonation | Fuming H₂SO₄ | 80°C, 4h | 4-, 6-, or 7- |

Alkylation/Acylation at the Indole Nitrogen

The N1 position of the indole ring reacts with alkyl halides or acyl chlorides under basic conditions.

-

Conditions : Sodium hydride (NaH) in THF with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) at 0°C to room temperature.

-

Example : Reaction with methyl iodide forms 1-methyl-5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH | THF, 0°C→RT | N1-methylated indole |

Oxidation of the Tetrahydropyridine Ring

The tetrahydropyridine ring undergoes oxidation to form pyridine or hydroxylated intermediates.

-

Conditions : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) at 0°C→RT.

-

Outcome : Epoxidation or hydroxylation depending on stoichiometry.

| Reaction | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | m-CPBA | DCM, 0°C→RT | Pyridine derivative |

Acid-Mediated Dehydration

Tertiary alcohols derived from the tetrahydropyridine ring dehydrate under acidic conditions to regenerate the conjugated diene.

| Reaction | Acid | Conditions | Product | Reference |

|---|---|---|---|---|

| Dehydration | TFA | Toluene, reflux | 1,2,3,6-Tetrahydropyridine |

Reductive Alkylation

Triethylsilane (Et₃SiH) in TFA reduces iminium intermediates, enabling reductive alkylation.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Reductive alkylation | Et₃SiH, TFA | RT, 1–48h | 1-Alkyl-tetrahydropyridine |

Demethylation of the Methoxy Group

Though not directly observed in the literature, methoxy groups typically demethylate under harsh acidic (e.g., BBr₃ in DCM) or basic conditions (e.g., HI, 150°C).

-

Potential Product : 5-Hydroxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that derivatives of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. These compounds have been investigated for their potential as antidepressants due to their ability to modulate serotonin levels in the brain. For instance, studies have shown that structural modifications can influence binding affinities and selectivity towards different serotonin receptor subtypes .

Antipsychotic and Mood-Stabilizing Effects

The compound has also been evaluated for its antipsychotic-like properties. In vitro studies demonstrated that certain derivatives activate β-arrestin recruitment preferentially, which is associated with mood modulation and cognitive enhancement . This suggests a multifaceted role in treating mood disorders and schizophrenia.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is crucial for optimizing its pharmacological properties. Research has indicated that:

- Substituents on the Indole Ring : Changes in substituents can significantly affect the compound's interaction with serotonin and dopamine receptors. For example, modifications at the C-5 position of the indole ring have shown to enhance binding affinity for serotonin transporters (SERT) .

- Tetrahydropyridine Moiety : The presence of the 1,2,3,6-tetrahydropyridinyl group contributes to the compound's ability to cross the blood-brain barrier and interact effectively with central nervous system targets .

Antidepressant Activity

Due to its action on serotonin receptors, 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is being explored as a candidate for antidepressant therapies. Preclinical studies suggest that it may provide rapid relief from depressive symptoms compared to traditional SSRIs .

Antiseizure Properties

Recent investigations into related indole derivatives have highlighted their potential as antiseizure agents. The modulation of neurotransmitter systems involved in seizure activity presents an exciting avenue for further research into this compound's therapeutic applications .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific molecules within the cell.

Comparison with Similar Compounds

Key Structural Variations and Receptor Affinities

The table below highlights critical structural differences and pharmacological profiles of analogous compounds:

Structure-Activity Relationship (SAR) Insights

C5 Substituents: Electron-donating groups (e.g., methoxy in RU-24969) enhance 5-HT1A/B affinity . Electron-withdrawing groups (e.g., chloro in 5-chloro-2-methyl-3-THP-indole) favor 5-HT6 agonism, with IC50 values in the low nanomolar range . Substitution at C5 also influences metabolic stability; fluorinated derivatives (e.g., 5-fluoro-3-THP-indole) show improved blood-brain barrier penetration .

N1 Substituents: The N1-methyl group in the target compound may reduce susceptibility to oxidative metabolism compared to unsubstituted analogues (e.g., RU-24969), though this requires validation. Bulky N1-aryl groups (e.g., 4'-fluorophenyl in LU-23-167) enhance selectivity for non-serotonergic targets like dopamine D2 receptors .

Tetrahydropyridine (THP) Ring Modifications :

Functional and Behavioral Outcomes

- RU-24969 : Induces hyperactivity in rodents via 5-HT1A/B activation but lacks cognitive-enhancing effects .

- 5-Chloro-2-methyl-3-THP-indole: Demonstrates procognitive and antidepressant-like activity at low doses (MED = 0.1–1 mg/kg, i.p.) in forced swim and novel object recognition tests .

- D2AAK1_3 : Structural studies suggest thermal stability up to 180°C, making it suitable for formulation .

Biological Activity

5-Methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is an indole derivative that has garnered attention for its potential biological activities, particularly within the realm of neuropharmacology. This compound's unique structure, featuring a methoxy group and a tetrahydropyridine moiety, suggests diverse interactions with neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18N2O

- Molecular Weight : 242.32 g/mol

- CAS Number : 55556-41-7

5-Methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole primarily interacts with various serotonin receptors and dopaminergic systems. Notably:

- Serotonin Receptor Agonism : The compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction is crucial for its potential antidepressant effects and modulation of mood disorders .

- Dopaminergic Activity : Preliminary studies indicate that this compound may influence dopaminergic pathways in the brain, potentially affecting conditions such as Parkinson's disease and schizophrenia .

Antidepressant Effects

Research has highlighted the antidepressant-like effects of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in various animal models. The compound's ability to enhance serotonin levels through reuptake inhibition positions it as a candidate for treating depression .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. It appears to mitigate excitotoxicity and inflammation in dopaminergic neurons by modulating mitochondrial function and reducing oxidative stress markers .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Depression Models :

-

Neuroprotection Against Excitotoxicity :

- Objective : Assess neuroprotective effects against glutamate-induced toxicity.

- Results : The compound reduced neuronal cell death and improved cell viability in cultured neurons exposed to excitotoxic conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Primary Activity | Binding Affinity (nM) |

|---|---|---|---|

| 5-Methoxytryptamine | Structure | Serotonin agonist | 10 |

| 5-Hydroxyindoleacetic acid | Structure | Metabolite of serotonin | N/A |

| 5-Methoxy-N,N-dimethyltryptamine | Structure | Hallucinogenic effects | 15 |

Q & A

Q. What are the primary synthetic routes for 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how is purity ensured?

The synthesis typically involves coupling reactions between substituted indole precursors and tetrahydropyridine derivatives. For example, sulfonylation at the indole N1 position using azinylsulfonyl groups can yield analogs like 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) . Purification often employs column chromatography (e.g., 70:30 ethyl acetate:hexane) and characterization via -NMR, -NMR, and mass spectrometry to confirm structure and purity .

Q. Which receptors are primarily targeted by this compound, and what binding assays are used to validate activity?

The compound exhibits high affinity for serotonin receptors, particularly 5-HT (Ki values in the nanomolar range), as demonstrated in competitive binding assays using radiolabeled ligands like -LSD or -WAY-100634. Selectivity is assessed against off-target receptors (e.g., 5-HT, D, SERT) using homologous displacement assays .

Q. How is the compound’s stability and solubility optimized for in vitro studies?

Stability in DMSO is maintained at -20°C to -80°C, with solubility enhanced using PEG-400/DMF mixtures. For in vitro assays, stock solutions are diluted in buffer systems (e.g., PBS) to avoid precipitation .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/methoxy groups) influence receptor selectivity and functional activity?

The 5-methoxy group enhances 5-HT antagonism, while the N1-methyl group reduces metabolic degradation. Comparative SAR studies show that replacing the sulfonyl group with a benzyl moiety shifts activity toward D partial agonism and SERT blockade, as seen in compound 16 (N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide) . Molecular docking and mutagenesis studies further identify key interactions (e.g., hydrogen bonding with Ser in 5-HT) .

Q. What experimental designs are recommended to assess pro-cognitive and antidepressant-like effects in vivo?

- Novel Object Recognition (NOR): Evaluates short-term memory in rodents, with compound administration 30 minutes pre-test. Effective doses (MED = 1 mg/kg, i.p.) are determined via dose-response curves .

- Forced Swim Test (FST): Measures antidepressant-like activity by reduced immobility time (MED = 0.1 mg/kg, i.p.). Controls include vehicle and reference drugs (e.g., fluoxetine) .

- Scopolamine-Induced Memory Deficits: Validates procognitive effects by reversing cholinergic blockade .

Q. How can conflicting data on receptor selectivity (e.g., 5-HT6_66 vs. 5-HT1A_{1A}1A) be resolved?

Discrepancies arise from structural analogs (e.g., RU 24969 is a 5-HT agonist, while compound 25 is a 5-HT antagonist). Resolve via:

- Functional Assays: Measure cAMP accumulation (5-HT antagonism reduces forskolin-stimulated cAMP).

- Kinetic Binding Studies: Compare association/dissociation rates to differentiate orthosteric vs. allosteric binding .

Q. What crystallographic or computational methods validate the compound’s conformation and binding mode?

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, revealing puckering in the tetrahydropyridine ring (amplitude ~0.5 Å) and dihedral angles between indole and tetrahydropyridine moieties .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability of key residues (e.g., Tyr in 5-HT) .

Methodological Considerations

Q. What in vitro models are suitable for evaluating multitarget effects (e.g., 5-HT/D/SERT)?

- HEK-293 Cells: Transfected with human 5-HT, D, or SERT for binding/functional assays.

- Microdialysis: Measure extracellular serotonin/dopamine in rat prefrontal cortex to confirm SERT/D modulation .

Q. How are off-target risks (e.g., hERG inhibition) mitigated during lead optimization?

- Patch-Clamp Electrophysiology: Assess hERG channel blockade (IC > 10 μM desired).

- AMES Test: Screen for mutagenicity using Salmonella typhimurium strains .

Data Interpretation Challenges

Q. Why do similar analogs exhibit divergent pharmacokinetic profiles, and how is this addressed?

Metabolic differences arise from substituent effects on cytochrome P450 (CYP) interactions. For example, the 5-methoxy group reduces CYP2D6-mediated oxidation compared to 5-hydroxy analogs. Address via:

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.